(10-Phenylanthracen-9-yl)boronic acid
Overview
Description
(10-Phenylanthracen-9-yl)boronic acid is an organic compound with the chemical formula C20H15BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a phenyl group at the 10th position and a boronic acid group at the 9th position of the anthracene ring. This compound is typically a solid, appearing as a yellow or orange-yellow crystalline substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-yl)boronic acid generally involves the following steps :
Starting Material: The synthesis begins with 9-bromo-10-phenylanthracene.
Formation of Aryl Lithium Intermediate: The bromine atom on the anthracene ring is removed using a strong base, such as n-butyllithium, to form the corresponding aryl lithium intermediate.
Boronic Acid Formation: The aryl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(10-Phenylanthracen-9-yl)boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: This is a common reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The phenyl and anthracene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Scientific Research Applications
(10-Phenylanthracen-9-yl)boronic acid has several applications in scientific research :
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki coupling.
Optical Materials: The compound is explored for use in optical materials due to its conjugated system, which can exhibit interesting photophysical properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds.
OLED Materials: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to participate in conjugated systems.
Mechanism of Action
The mechanism of action of (10-Phenylanthracen-9-yl)boronic acid primarily involves its role as a reagent in organic synthesis. In Suzuki coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, facilitating the construction of complex organic molecules . The phenyl and anthracene rings provide a stable framework that can participate in various chemical transformations, enhancing the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
10-Bromoanthracene-9-boronic acid: Similar structure but with a bromine atom instead of a phenyl group.
9-Phenylanthracene-10-boronic acid: Similar structure with the boronic acid group at the 10th position.
Uniqueness
(10-Phenylanthracen-9-yl)boronic acid is unique due to its specific substitution pattern, which combines the electronic properties of the phenyl group with the reactivity of the boronic acid group. This combination makes it particularly useful in Suzuki coupling reactions and the synthesis of conjugated organic materials .
Properties
IUPAC Name |
(10-phenylanthracen-9-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCPPWNSMAZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623823 | |
Record name | (10-Phenylanthracen-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334658-75-2 | |
Record name | (10-Phenylanthracen-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10-phenylanthracen-9-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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